4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine
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Overview
Description
4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyridine ring, a piperidine ring, and an imidazo[1,2-b]pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the cyclopropyl group. The piperidine ring is then attached through a series of nucleophilic substitution reactions. Finally, the pyridine ring is incorporated to complete the synthesis. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Solvent recovery and recycling, along with waste management protocols, are also integral to the industrial production process to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and exhibit diverse biological activities.
Imidazo[1,2-b]pyridazine Compounds: These compounds are known for their pharmacological properties and are used in drug discovery and development.
Uniqueness
4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H23N5O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C21H23N5O2/c27-21(17-5-9-22-10-6-17)25-11-7-15(8-12-25)14-28-20-4-3-19-23-18(16-1-2-16)13-26(19)24-20/h3-6,9-10,13,15-16H,1-2,7-8,11-12,14H2 |
InChI Key |
AUWRTDFUVIZLJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C(=O)C5=CC=NC=C5 |
Origin of Product |
United States |
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